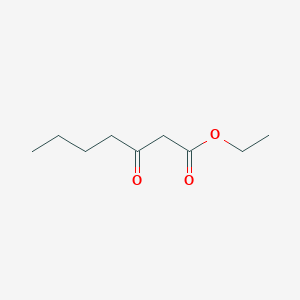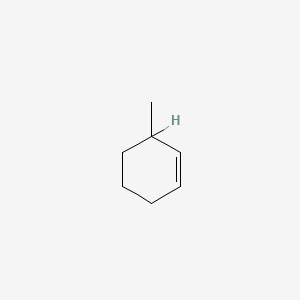
3-Methylcyclohexene
描述
3-Methylcyclohexene is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72091. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
3-Methylcyclohexene is an organic compound that consists of a cyclohexene ring with a methyl group substituent .
Mode of Action
The mode of action of this compound is primarily through its chemical reactions. For instance, it can undergo an acid-catalyzed hydration reaction to form an alcohol . The mechanism involves three steps :
Biochemical Pathways
It can be used to synthesize other compounds that may be involved in various biochemical processes .
Pharmacokinetics
Its physical properties such as its boiling point (104 °c for this compound ) and solubility in water (0.052 g/kg for 1-methylcyclohexene ) can influence its distribution and elimination if it were to enter a biological system.
Result of Action
As a chemical reagent, the result of this compound’s action is the formation of new compounds. For example, in the acid-catalyzed hydration reaction, the result is the formation of an alcohol .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the acid-catalyzed hydration reaction requires the presence of an acid and water . Additionally, the reaction rate can be influenced by temperature and the concentration of the reactants.
生化分析
Biochemical Properties
3-Methylcyclohexene plays a significant role in biochemical reactions, particularly in the formation of polymers. As a cyclic olefin, it can undergo polymerization to form thermoplastics, which are advantageous due to their low moisture intake, high-temperature resistance, low birefringence, and excellent transparency . These properties make this compound valuable in the production of medical instruments, packaging, fibers, and optics.
In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be involved in oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of epoxides and other oxidized products. These interactions are crucial for understanding the metabolic pathways and potential toxicity of this compound in biological systems .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival . Additionally, this compound can modulate the expression of genes involved in detoxification and oxidative stress, highlighting its impact on cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, this compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic functions. Additionally, it can induce changes in gene expression by interacting with transcription factors or signaling molecules . These molecular interactions are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative agents . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be metabolized efficiently by the liver . At higher doses, it can cause adverse effects, such as liver damage, oxidative stress, and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes. These reactions lead to the formation of epoxides, alcohols, and other oxidized metabolites . The metabolic pathways of this compound are essential for understanding its biotransformation and potential toxicity in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it participates in lipid metabolism and detoxification processes . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular physiology and pathology.
属性
IUPAC Name |
3-methylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPWKTCMUADILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862258 | |
| Record name | 3-Methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-48-0 | |
| Record name | 3-Methylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexene, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X3KTM424G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylcyclohexene?
A1: this compound has a molecular formula of C₇H₁₂ and a molecular weight of 96.17 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: While specific spectroscopic data is not extensively discussed in the provided research, the presence of characteristic peaks in IR and NMR spectra, especially those confirming the presence of a C=C double bond and methyl group, would be expected. For example, the presence of -C=C- and =C-H bonds were confirmed via FT-IR analysis. []
Q3: How does this compound react with ozone?
A3: this compound reacts with ozone in the gas phase at a rate of 55.3 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 296 K. The reaction rate is slower than its structural isomer, 1-methylcyclohexene, suggesting an influence of methyl group position on reactivity with ozone. []
Q4: Can this compound be epoxidized? What about the stereochemistry of the product?
A4: Yes, this compound undergoes epoxidation. Several studies highlight the stereoselective nature of this reaction, with different catalysts yielding specific stereoisomers. For instance, a dititanium-substituted gamma-Keggin silicotungstate catalyst was found to preferentially form the anti-epoxide. [] Another study using a protonated tetranuclear peroxotungstate catalyst also showed similar diastereoselectivity, favoring the anti configuration in the epoxide product. []
Q5: Does this compound participate in any rearrangement reactions?
A5: Yes, upon reaction with aryltellurium(IV) trichlorides, this compound undergoes a stereospecific addition to form aryl(trans-2-chloro-trans-3-methyl-1-cyclohexyl)tellurium(IV) dichlorides, demonstrating a trans addition across the double bond. [] Furthermore, during biotransformation with methane monooxygenase, this compound undergoes rearrangement, yielding predominantly cis-4-methylcyclohex-2-enol. [, ] This highlights the possibility of enzymatic influence on reaction pathways.
Q6: Can this compound be synthesized via transfer dehydrogenation?
A6: Yes, this compound can be synthesized through the transfer dehydrogenation of pentene or pentane using ethylene as a hydrogen acceptor in the presence of a specific anthraphos-based iridium pincer complex catalyst. This reaction proceeds via a Diels-Alder reaction between the generated pentadiene and ethylene. []
Q7: How does this compound behave in catalytic hydrogenolysis reactions?
A7: While this compound itself is not a direct reactant in the study, its derivative, 6,6-dichloro-1-methylbicyclo[3.1.0]hexane, undergoes catalytic hydrogenolysis with Raney nickel in methanol. Interestingly, ring expansion occurs during this reaction, producing 2-chloro-1-methylcyclohexene as the major product, alongside minor methoxy-substituted derivatives. The addition of amines like ethylenediamine significantly impacted the reaction pathway, highlighting the influence of reaction conditions and additives on product distribution. [, ]
Q8: Are there any studies investigating the interaction of this compound with free radicals?
A8: Yes, the reaction of this compound with t-butyl perbenzoate in the presence of a copper catalyst has been shown to proceed via a free radical mechanism. This reaction primarily yields allylic benzoates, with a preference for products having a disubstituted double bond and a trans relationship between the benzoate group and an alkyl substituent. The selectivity is attributed to preferential abstraction of allylic hydrogen atoms in quasi-axial positions. Interestingly, using a bipyridyl complex of cupric octanoate as the catalyst altered the reaction pathway and selectivity, suggesting a different mechanism is operational. []
Q9: Are there any known applications of this compound in materials science?
A9: While direct applications of this compound as a material itself are not discussed in the provided research, the use of its derivatives in polymer stabilization is documented. For example, methyl esters of 3,5-di-(3-methylcyclohexyl)-4-hydroxyphenylpropionic acid, synthesized via cycloalkylation of 4-hydroxyphenylpropionic acid methyl ester with this compound, demonstrated potential as stabilizers for polyurethane polymers, enhancing their resistance to light and heat degradation. [, ]
Q10: How does the position of the methyl group affect the reactivity of methylcyclohexenes?
A10: The position of the methyl group significantly influences the reactivity of methylcyclohexenes. For instance, the rate constant for the ozonolysis of 1-methylcyclohexene is notably higher than that of this compound. [] This difference in reactivity is attributed to the electronic and steric effects induced by the methyl group at different positions. Similarly, the stereoselectivity observed in reactions like epoxidation and free radical additions also highlights the impact of methyl group position on the preferred reaction pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


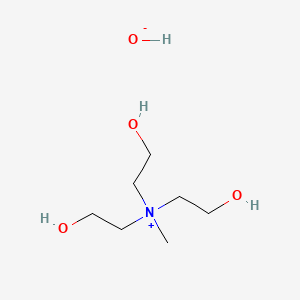
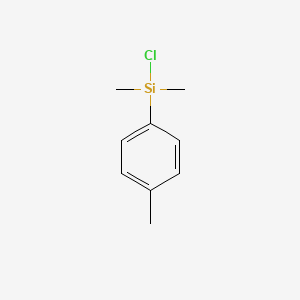
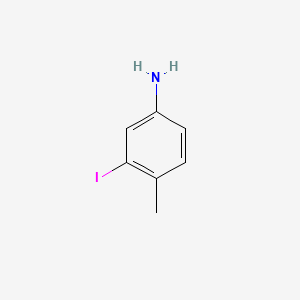
![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)
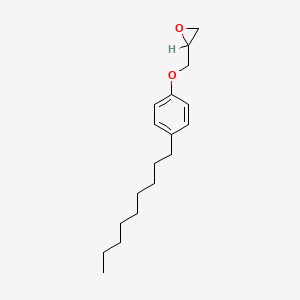
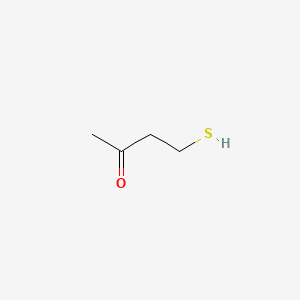
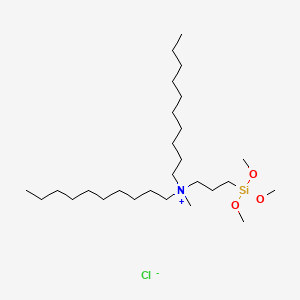


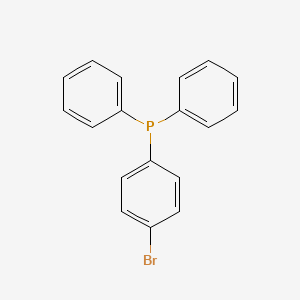

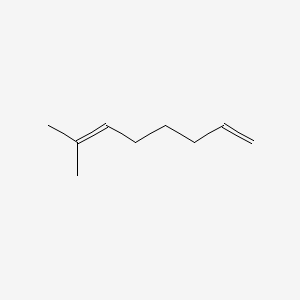
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
